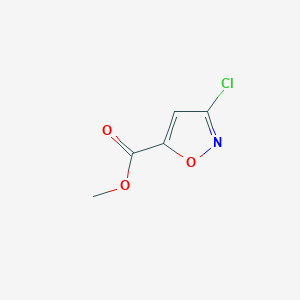

Methyl 3-chloroisoxazole-5-carboxylate

Description

Strategic Significance of Isoxazole (B147169) Derivatives in Modern Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern organic synthesis, particularly within medicinal chemistry. rsc.orgdaneshyari.comnih.gov Isoxazole derivatives are of significant interest due to their diverse and potent biological activities. daneshyari.comnih.gov The inclusion of the isoxazole moiety into a larger molecule can enhance its pharmacological profile, potentially leading to increased efficacy and improved pharmacokinetic properties. daneshyari.combohrium.com

Researchers have extensively documented that compounds incorporating an isoxazole core exhibit a wide spectrum of biological functions, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net This broad utility has made the isoxazole framework a popular target for the design and synthesis of novel therapeutic agents. daneshyari.comnih.gov Consequently, the development of new synthetic methodologies to create functionalized isoxazole derivatives is an active and important area of contemporary chemical research. rsc.orgrsc.org

Overview of Research Areas Pertaining to Methyl 3-chloroisoxazole-5-carboxylate

The primary area of research involving this compound is its application as a versatile intermediate in organic synthesis. Its value stems from the reactivity of the chloro-substituted isoxazole ring.

The key research application for this compound is analogous to that of other 5-chloroisoxazoles, which are used as precursors for the synthesis of highly strained and reactive 2H-azirine-2-carboxylic acid derivatives. This transformation is typically achieved through an iron(II)-catalyzed isomerization reaction. In this process, the 5-chloroisoxazole rearranges to form a 2H-azirine-2-carbonyl chloride, which can then be reacted with various nucleophiles (such as amines, alcohols, or water) to produce a range of amides, esters, or carboxylic acids of the azirine system. This pathway provides synthetic chemists with a reliable method to access these unique and valuable heterocyclic structures.

The presence of the methyl ester at the 3-position and the chlorine atom at the 5-position makes this compound a bifunctional building block, offering multiple reaction sites for constructing more elaborate molecules.

Chemical Identity and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 3-chloro-1,2-oxazole-5-carboxylate |

| Molecular Formula | C₅H₄ClNO₃ |

| Molecular Weight | 161.54 g/mol |

| Canonical SMILES | COC(=O)C1=NOC(=C1)Cl |

| CAS Number | Data not readily available in public databases |

Summary of Research Applications

| Application Area | Description of Use | Resulting Compound Class |

|---|---|---|

| Synthetic Intermediate | Serves as a precursor or building block for more complex molecules. | Various Heterocycles |

| Precursor for Isomerization Reactions | Undergoes iron-catalyzed rearrangement to form a reactive intermediate. | 2H-Azirine-2-carbonyl chlorides |

| Synthesis of Azirine Derivatives | Used to generate a variety of 2H-azirine-2-carboxylic acid derivatives via reaction with nucleophiles. | 2H-Azirine-2-carboxamides, 2H-Azirine-2-carboxylates |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFKHULWMPQVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Chloroisoxazole 5 Carboxylate

Esterification Protocols for Carboxylate Formation from Precursors

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. For the synthesis of Methyl 3-chloroisoxazole-5-carboxylate, the most common precursor is 3-chloroisoxazole-5-carboxylic acid. The standard method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed esterification is an equilibrium-driven process where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. In this specific synthesis, 3-chloroisoxazole-5-carboxylic acid would be reacted with methanol (B129727), using a catalyst such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is typically slow and reversible. To drive the equilibrium towards the product (the methyl ester), methanol is often used in large excess as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

| Parameter | Description | References |

| Reaction Name | Fischer-Speier Esterification | |

| Reactants | Carboxylic Acid (e.g., 3-chloroisoxazole-5-carboxylic acid), Alcohol (Methanol) | |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | |

| Driving Force | Use of excess alcohol or removal of water | |

| Byproduct | Water |

Precursor-Based Synthesis Strategies (e.g., derived from 3-Chloroisoxazole-5-carboxylic acid)

The most direct synthetic route to this compound involves a precursor-based strategy. This approach focuses on first synthesizing the core structure with the necessary substituents, 3-chloroisoxazole-5-carboxylic acid, and then performing the final esterification step.

The synthesis of the isoxazole (B147169) precursor itself can be achieved through various methods, with the [3+2] dipolar cycloaddition being a powerful and common technique. This reaction involves the cycloaddition of a nitrile oxide (the three-atom dipole) with an alkyne (the two-atom dipolarophile). To obtain 3-chloroisoxazole-5-carboxylic acid, the reaction would likely involve a chloro-substituted nitrile oxide and an alkyne bearing a carboxyl group or a precursor group that can be easily converted to a carboxylic acid. Following the successful synthesis of the carboxylic acid precursor, the final step is the esterification with methanol as described in the previous section. In some synthetic schemes, an alternative is to hydrolyze a different ester, such as an ethyl ester, using a strong acid like aqueous H₂SO₄ to yield the carboxylic acid, which is then re-esterified to the desired methyl ester.

| Step | Description | Key Reactions |

| 1. Precursor Synthesis | Construction of the 3-chloroisoxazole-5-carboxylic acid molecule. | [3+2] Dipolar Cycloaddition of a nitrile oxide and an alkyne. |

| 2. Esterification | Conversion of the carboxylic acid group to a methyl ester. | Fischer-Speier Esterification with methanol and an acid catalyst. |

Exploration of Advanced Catalytic Approaches in Isoxazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and selectivity while often using milder reaction conditions. The construction of the isoxazole ring, the core of this compound, has benefited significantly from such advancements.

A primary method for isoxazole construction is the [3+2] dipolar cycloaddition between alkynes and nitrile oxides. The development of catalytic versions of this reaction has been a key area of research.

Copper (Cu) Catalysis : Copper(I) catalysts are widely used to promote the regioselective cycloaddition of terminal alkynes, providing a reliable route to 3,5-disubstituted isoxazoles. This approach offers high yields and selectivity.

Hypervalent Iodine Catalysis : A more advanced and efficient method involves the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, catalyzed by hypervalent iodine(III) species. This catalytic system can generate the intermediate nitrile oxides in situ and does not require excess oxidant or heating, affording high yields of the isoxazole products.

These catalytic strategies represent the forefront of isoxazole synthesis, offering significant advantages over traditional stoichiometric methods. While they may not directly produce this compound in a single step, they are crucial for efficiently creating the substituted isoxazole framework from which the final compound is derived.

| Catalytic System | Reaction Type | Advantages | References |

| Copper(I) Salts | [3+2] Dipolar Cycloaddition | High regioselectivity, good yields. | |

| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | High efficiency, mild conditions, no need for excess oxidant. |

Chemical Reactivity and Transformations of Methyl 3 Chloroisoxazole 5 Carboxylate

Nucleophilic Substitution Reactions of the Chloro Moiety

The chlorine atom at the 3-position of the isoxazole (B147169) ring is susceptible to nucleophilic substitution, although it is generally less reactive than a typical alkyl or acyl chloride. The reactivity is influenced by the electron-withdrawing nature of the isoxazole ring. A notable transformation of 5-chloroisoxazoles involves an iron(II)-catalyzed isomerization to a more reactive 2H-azirine-2-carbonyl chloride intermediate. mdpi.com This intermediate then readily reacts with a variety of nucleophiles. mdpi.com

While direct nucleophilic aromatic substitution on the 3-chloro-isoxazole core can occur, the isomerization pathway offers a milder and often more efficient route to a diverse range of substituted isoxazoles. Common nucleophiles that can be employed in reactions with the in situ-generated acyl chloride include amines, alcohols, and thiols, leading to the corresponding amides, esters, and thioesters. mdpi.com

For instance, the reaction of a 3-substituted-5-chloroisoxazole with morpholine (B109124) does not directly yield the 5-morpholino-isoxazole. Instead, under iron(II) catalysis, the isoxazole isomerizes, and the resulting acyl chloride reacts with the amine to form the corresponding 2H-azirine-2-carboxamide. mdpi.com This highlights the unique reactivity of the 5-chloroisoxazole system.

Table 1: Examples of Nucleophilic Substitution Products from 5-Chloroisoxazoles (Note: Data extrapolated from reactions of analogous 3-substituted-5-chloroisoxazoles)

| Nucleophile | Product Type |

| Primary/Secondary Amines | 2H-Azirine-2-carboxamides |

| Alcohols/Phenols | 2H-Azirine-2-carboxylates |

| Thiols | 2H-Azirine-2-carbothioates |

| Sodium Azide | 2H-Azirine-2-carbonyl azides |

Ester Group Functionalization and Derivatization

The methyl ester group at the 5-position of methyl 3-chloroisoxazole-5-carboxylate can undergo typical ester transformations, such as hydrolysis and amidation. These reactions provide access to the corresponding carboxylic acid and amides, which are valuable intermediates for further synthetic manipulations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloroisoxazole-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed using aqueous sodium hydroxide (B78521) followed by acidification. nih.gov Care must be taken during hydrolysis to avoid potential reactions involving the chloro moiety or the isoxazole ring, especially under harsh conditions. researchgate.net

Amidation: The methyl ester can be converted directly to an amide by reaction with an amine. This process, known as aminolysis, often requires elevated temperatures or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents such as HOBt/EDC or HATU to form the desired amide. nih.gov This two-step approach is often more efficient and provides greater control over the reaction.

Table 2: Functionalization of the Ester Group

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 3-Chloroisoxazole-5-carboxylic acid |

| Amidation (from acid) | Amine, HOBt/EDC or HATU | 3-Chloroisoxazole-5-carboxamide |

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound is primarily centered on the isoxazole ring, which can undergo reductive cleavage. Information on the oxidation of this specific molecule is limited in the literature.

Reduction: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under various conditions. Catalytic hydrogenation is a common method for isoxazole ring reduction. However, this can often lead to the opening of the ring to form various products, such as enaminones, depending on the substrate and reaction conditions. For example, hydrogenation of an isoxazole derivative over a palladium catalyst can result in the formation of an enaminone. The specific products obtained from the reduction of this compound would depend on the reaction conditions employed, including the catalyst, solvent, and hydrogen pressure.

Due to the presence of the chloro group, reductive conditions could also potentially lead to dehalogenation, although this would compete with ring reduction. The selective reduction of either the isoxazole ring or the chloro group would require careful selection of reagents and reaction conditions.

Investigating Named Reactions Relevant to Isoxazole Systems (e.g., Suzuki Coupling, Ugi Reaction)

The functional groups present in this compound allow it to participate in various named cross-coupling and multicomponent reactions, significantly expanding its synthetic utility.

Suzuki Coupling: The chloro group at the 3-position can act as a leaving group in palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net This allows for the formation of a new carbon-carbon bond between the isoxazole ring and a variety of aryl or vinyl boronic acids. organic-chemistry.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent. harvard.edu This methodology provides a powerful tool for the synthesis of 3-aryl or 3-vinylisoxazole derivatives. The efficiency of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Ugi Reaction: The carboxylic acid derived from the hydrolysis of this compound can be utilized as the acid component in the Ugi four-component reaction (Ugi-4CR). nih.gov The Ugi reaction involves the one-pot combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide. acs.org This multicomponent reaction allows for the rapid assembly of complex molecules with a high degree of structural diversity, incorporating the 3-chloroisoxazole scaffold. beilstein-journals.org

Mechanistic Studies of Chemical Transformations

The chemical transformations of this compound are governed by established mechanistic principles of organic chemistry.

Nucleophilic Substitution: The nucleophilic substitution at the 3-position of the isoxazole ring can proceed through different pathways. As mentioned earlier, a key mechanism involves the initial iron(II)-catalyzed isomerization of the 5-chloroisoxazole to a 2H-azirine-2-carbonyl chloride. mdpi.com This isomerization proceeds through a radical mechanism initiated by the single-electron transfer from the iron(II) catalyst. The resulting acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution via a tetrahedral intermediate. masterorganicchemistry.com This two-step addition-elimination mechanism is characteristic of reactions at a carbonyl carbon. youtube.com

Ester Functionalization: The hydrolysis and amidation of the ester group follow the well-established mechanisms for nucleophilic acyl substitution. masterorganicchemistry.com In basic hydrolysis (saponification), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form the carboxylate anion, which is then protonated upon acidification. masterorganicchemistry.com In amidation, the amine acts as the nucleophile in a similar addition-elimination sequence.

Named Reactions: The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex. libretexts.org The key steps are the oxidative addition of the 3-chloroisoxazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The Ugi reaction proceeds through a complex sequence of steps, starting with the formation of an imine from the amine and carbonyl compound. This is followed by the addition of the isocyanide and the carboxylate to form a nitrilium ion intermediate, which is then trapped by the carboxylate to form a stable α-acylamino amide product. nih.gov

Spectroscopic and Advanced Structural Characterization of Methyl 3 Chloroisoxazole 5 Carboxylate

Application of Nuclear Magnetic Resonance Spectroscopy

No published studies detailing the 1H or 13C NMR spectral data for Methyl 3-chloroisoxazole-5-carboxylate could be located. This information is crucial for the definitive assignment of the proton and carbon environments within the molecule.

Utilization of Infrared and Raman Spectroscopies

There is no available literature reporting the vibrational spectroscopy data (IR and Raman) for this compound. These techniques would typically be used to identify the characteristic vibrational modes of the functional groups present, such as the C=O of the ester, the C-Cl bond, and the isoxazole (B147169) ring vibrations.

Mass Spectrometric Elucidation of Molecular Structure

Detailed mass spectrometric analysis, including fragmentation patterns and high-resolution mass data for this compound, has not been reported in the accessible scientific literature. Such data would be essential for confirming the molecular weight and elemental composition of the compound.

X-ray Diffraction for Solid-State Structural Analysis

There are no published crystallographic studies for this compound. An X-ray diffraction analysis would provide precise information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

Computational and Theoretical Investigations of Methyl 3 Chloroisoxazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of molecules like Methyl 3-chloroisoxazole-5-carboxylate. These calculations can predict a variety of electronic properties that govern the molecule's stability and reactivity.

Detailed research findings on related isoxazole (B147169) derivatives have utilized various functionals of DFT, such as B3LYP, CAMB3LYP, WB97XD, and MPW1PW91, with basis sets like 6-31G(d,p), to calculate the energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com For a series of 3,5-diphenylisoxazole (B109209) derivatives, this energy gap was found to range from 1.07 eV to 6.50 eV depending on the functional used. researchgate.net

The distribution of electron density, another key electronic property, can be visualized through electrostatic potential (ESP) maps. These maps highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen atoms of the carboxylate group, are expected to be regions of high electron density (negative potential). Conversely, the carbon atoms, particularly those adjacent to these electronegative atoms, would exhibit lower electron density (positive potential).

Table 1: Predicted Electronic Properties of this compound (Illustrative based on related compounds)

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Dipole Moment | Non-zero | Indicates a polar molecule with asymmetric charge distribution. |

| Electron Density | High on O, N, and Cl atoms | Highlights nucleophilic centers. |

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the conformational landscape of a molecule, identifying its stable three-dimensional structures (conformers) and the energy barriers between them. The conformation of this compound is primarily determined by the rotation around the single bond connecting the carboxylate group to the isoxazole ring.

A study on the structurally similar Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, using FTIR spectroscopy and DFT calculations, identified two low-energy conformers. nih.gov These conformers differed in the orientation of the ester group relative to the oxazole (B20620) ring, with both adopting an s-cis configuration (O=C-O-CH3 dihedral angle of 0°). nih.gov The energy difference between these conformers was found to be approximately 3.0 kJ mol⁻¹ in the gas phase. nih.gov Higher energy conformers, with an s-trans arrangement of the ester group, were also predicted but at significantly higher relative energies. nih.gov

Applying these findings to this compound, we can anticipate the existence of at least two stable conformers resulting from the rotation of the methyl carboxylate group. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies. The presence of multiple low-energy conformers can have implications for the molecule's interactions with other molecules, such as in biological systems or during chemical reactions.

Table 2: Predicted Conformational Data for this compound (Illustrative based on related compounds)

| Conformer | Dihedral Angle (Ring-C-O=C) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| Conformer A (s-cis like) | ~0° | 0 | High |

| Conformer B (s-cis like) | ~180° | Small difference from A | Significant |

| Conformer C (s-trans like) | ~180° (O=C-O-CH3) | Significantly higher | Low |

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods can predict the reactivity of this compound by analyzing its electronic structure and frontier molecular orbitals (HOMO and LUMO). The shapes and energies of these orbitals indicate the most likely sites for chemical reactions.

The isoxazole ring itself is an aromatic heterocycle, but it contains a weak N-O bond, which can be a site for ring cleavage under certain conditions, such as reduction or treatment with a base. researchgate.net This property makes isoxazoles useful synthetic intermediates. researchgate.net The chlorine atom at the 3-position is an electron-withdrawing group, which can influence the reactivity of the ring. It can also act as a leaving group in nucleophilic substitution reactions.

The carboxylate group at the 5-position is also electron-withdrawing and deactivates the ring towards electrophilic substitution. However, it provides a handle for various chemical transformations. The reactivity of the carbonyl carbon makes it susceptible to nucleophilic attack.

Computational studies on the reactivity of isoxazoles often involve modeling reaction mechanisms to determine activation energies and transition state geometries. For example, the study of [3+2] cycloaddition reactions involving nitrile oxides to form isoxazoles has been a subject of theoretical interest. researchgate.net For this compound, theoretical predictions would be valuable for understanding its behavior in reactions such as nucleophilic aromatic substitution, hydrolysis of the ester, and reactions involving the isoxazole ring opening.

Structure-Reactivity Relationships from a Computational Perspective

Computational studies are crucial for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, one can build models that correlate these properties with observed reactivity or biological activity.

For isoxazole derivatives, structure-activity relationship studies have been conducted, for instance, in the context of their activity as allosteric ligands. nih.govacs.orgdundee.ac.uk These studies often combine computational modeling with experimental assays to understand how different substituents on the isoxazole ring affect binding affinity and efficacy. nih.govacs.orgdundee.ac.uk

From a computational perspective, the key structural features of this compound that dictate its reactivity include:

The Isoxazole Ring: Its aromaticity provides a degree of stability, while the N-O bond is a point of potential weakness.

The Chlorine Atom at C3: This electron-withdrawing group influences the electron distribution of the ring and can serve as a leaving group.

The Methyl Carboxylate Group at C5: This group is also electron-withdrawing and provides a site for nucleophilic attack at the carbonyl carbon.

By quantifying properties such as atomic charges, bond orders, and orbital energies for a series of related molecules, computational chemistry can provide a rational basis for understanding and predicting their chemical behavior. This predictive power is invaluable in the design of new molecules with desired properties, whether for materials science, agrochemicals, or pharmaceuticals.

Methyl 3 Chloroisoxazole 5 Carboxylate As a Key Building Block in Synthetic Organic Chemistry

Utilization in Heterocyclic Synthesis

The unique arrangement of functional groups and the inherent reactivity of the isoxazole (B147169) ring make Methyl 3-chloroisoxazole-5-carboxylate an important precursor for the synthesis of various other heterocyclic systems. The chloro and ester moieties act as synthetic handles that can be manipulated to build new rings or modify the existing scaffold.

One significant application involves the transformation of the isoxazole ring itself. For instance, 5-chloroisoxazoles can undergo iron(II)-catalyzed isomerization to form 2H-azirine-2-carbonyl chlorides. nih.govmdpi.com These highly reactive azirine intermediates can then be trapped with various nucleophiles to generate a range of other heterocyclic derivatives, such as amides and esters of 2H-azirine-2-carboxylic acids. nih.govmdpi.com This transformation effectively converts the five-membered isoxazole ring into a strained three-membered azirine ring, which is a valuable building block for more complex nitrogen-containing molecules.

Furthermore, the isoxazole nucleus can serve as a linchpin in the synthesis of other heterocyclic structures like pyrroles. biointerfaceresearch.com The strategic placement of substituents on the isoxazole ring allows for subsequent chemical steps that lead to ring-opening and re-closure, forming new heterocyclic systems. The reactivity of the chloro group allows for its displacement by nucleophiles, introducing new functionalities that can participate in cyclization reactions. Similarly, the ester group can be modified to facilitate the construction of adjacent rings. For example, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates demonstrates a method for constructing highly substituted isoxazoles which can be precursors to other fused heterocyclic systems. researchgate.net

Role in the Assembly of Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple heterocycles to the assembly of intricate molecular architectures. The isoxazole ring can be viewed as a "masked" β-dicarbonyl equivalent, which can be revealed through ring-opening reactions, providing a linear chain ready for further cyclizations. This latent functionality makes it a strategic component in the total synthesis of natural products and other complex targets.

The distinct reactivity of the chloro and ester groups allows for orthogonal chemical operations. One functional group can be reacted selectively while the other remains intact for a later transformation. This sequential functionalization is crucial for the controlled, step-wise construction of complex molecules. For example, the chlorine atom can be displaced via a nucleophilic aromatic substitution or participate in a cross-coupling reaction to append a new substituent. Subsequently, the ester group can be hydrolyzed, reduced, or converted into an amide to build another part of the molecule. researchgate.netfrontiersin.org

The isoxazole core also serves as a rigid scaffold, holding appended functional groups in a specific spatial orientation. This pre-organization can facilitate intramolecular reactions, enabling the efficient formation of complex polycyclic systems. The principles of using heterocyclic azadienes in inverse electron demand Diels-Alder reactions highlight how such substituted heterocycles can be powerful tools for rapidly constructing complex molecular frameworks. nih.gov

Strategies for Scaffold Modification and Functional Group Interconversion

The chemical versatility of this compound is rooted in the ability to modify its core structure (scaffold modification) and transform its peripheral functional groups (functional group interconversion).

Scaffold Modification: The most dramatic scaffold modification is the aforementioned isomerization of the isoxazole ring into a 2H-azirine. nih.govmdpi.com This reaction fundamentally alters the heterocyclic core, providing access to a different class of compounds with unique reactivity.

Functional Group Interconversion (FGI): The two primary functional groups offer numerous possibilities for FGI. ub.eduvanderbilt.edu

The Chloro Group (C3-position): The chlorine atom on the isoxazole ring is susceptible to nucleophilic substitution, allowing its replacement with a wide variety of functional groups. This includes amines, alcohols, and thiols, thereby introducing new handles for further synthesis.

The Methyl Ester Group (C5-position): The methyl carboxylate is a highly versatile functional group that can be converted into a range of other functionalities.

Hydrolysis: Saponification of the ester with a base (e.g., sodium hydroxide) followed by acidification yields the corresponding carboxylic acid. chemicalbook.com This carboxylic acid can then be used in a variety of subsequent reactions.

Amidation: The ester can be directly converted to an amide through reaction with an amine. Alternatively, the carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with amines to form amides, as demonstrated in the synthesis of various isoxazole-carboxamides. researchgate.netfrontiersin.orgnih.gov

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized. vanderbilt.edu

The table below summarizes some key functional group interconversions starting from the methyl ester.

| Starting Functional Group | Reagents | Product Functional Group |

| Methyl Ester | 1. NaOH, H₂O/MeOH2. HCl | Carboxylic Acid |

| Methyl Ester | R-NH₂, Heat | Amide |

| Carboxylic Acid | 1. SOCl₂2. R-NH₂ | Amide |

| Methyl Ester | LiAlH₄ | Primary Alcohol |

These transformations highlight the role of this compound as a versatile platform, enabling chemists to access a wide array of more complex and functionally diverse molecules through straightforward and high-yielding reactions.

Future Research Horizons and Challenges in Methyl 3 Chloroisoxazole 5 Carboxylate Chemistry

Development of Novel and Efficient Synthetic Routes

The classical synthesis of isoxazole (B147169) rings often involves multistep procedures that may lack efficiency or employ harsh reagents. A significant future challenge lies in developing more streamlined, sustainable, and cost-effective methods for the large-scale production of Methyl 3-chloroisoxazole-5-carboxylate.

Current research into the synthesis of various isoxazole derivatives points toward several promising avenues. Strategies involving novel cycloaddition reactions, the use of readily available starting materials, and methods that offer high regioselectivity are of particular interest. researchgate.net For instance, developing a one-pot, three-component reaction could significantly simplify the synthesis, improve atom economy, and reduce waste. mdpi.com Future efforts will likely focus on catalytic systems that can mediate the formation of the isoxazole core under mild conditions, avoiding the stoichiometric reagents and high temperatures often required in traditional methods. Furthermore, the exploration of alternative chlorinating agents that are safer and more environmentally benign than those currently used presents another important research direction. The goal is to create a synthetic route that is not only high-yielding but also inherently safer and scalable for industrial applications.

Exploration of Undiscovered Chemical Transformations

The reactivity of this compound is largely dictated by its three key functional groups: the isoxazole ring, the chloro substituent at the 3-position, and the methyl carboxylate at the 5-position. While some reactions are known, a vast landscape of chemical transformations remains to be explored.

A particularly exciting frontier is the further investigation of the isomerization of 5-chloroisoxazoles. Research has shown that 5-chloroisoxazoles can undergo iron(II)-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides. mdpi.comnih.gov These intermediates can then be trapped by a variety of N-, O-, or S-nucleophiles to generate a diverse library of 2H-azirine-2-carboxamides, esters, and thioesters. mdpi.comnih.gov Applying this methodology to this compound could provide access to a novel class of azirine compounds with potential applications in medicinal chemistry and materials science. nih.gov

Additionally, the isoxazole ring itself can participate in cycloaddition reactions. For example, some substituted isoxazole carboxylates have been shown to undergo [4+2] cycloadditions, leading to complex polycyclic structures. rsc.org Investigating the dienophilic or dienic nature of this compound could unveil new pathways for the synthesis of intricate molecular architectures. The chloro and ester groups also offer handles for cross-coupling reactions, enabling the introduction of new substituents and the construction of more complex molecules.

Integration with Emerging Synthetic Methodologies and Technologies

The synergy between traditional organic synthesis and modern technology offers powerful tools to overcome long-standing challenges. Integrating the chemistry of this compound with emerging synthetic methodologies is crucial for accelerating discovery and improving manufacturing processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. escholarship.org This methodology enables the generation of radical intermediates that can participate in a wide range of chemical transformations not easily accessible through traditional thermal methods. escholarship.orgnih.gov Applying photoredox catalysis to this compound could open doors to novel C-H functionalization, decarboxylative couplings, and other C-C bond-forming reactions. For instance, light-induced reactions could facilitate the synthesis of complex isoxazole derivatives or the functionalization of the molecule without affecting its sensitive functional groups. mdpi.com

Automated Synthesis: The use of automated synthesis platforms can dramatically accelerate the exploration of the chemical space around the this compound scaffold. By systematically varying reaction parameters and building blocks, these systems can rapidly generate libraries of analogues for screening in drug discovery or materials science applications. This high-throughput approach can quickly identify structure-activity relationships and optimize molecular properties, significantly shortening the research and development cycle.

Q & A

Q. What are the common synthetic routes for Methyl 3-chloroisoxazole-5-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization of chlorinated precursors or functionalization of existing isoxazole cores. For example, analogous compounds are prepared by alcoholysis of acyl chlorides (e.g., 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane) . Optimization often involves adjusting reaction temperature, solvent polarity, and stoichiometry of reagents like K₂CO₃ and CH₃I for methylation . Control of chlorination agents (e.g., PCl₅ or SOCl₂) and purification via silica gel chromatography (petroleum ether/Et₂O) are critical for yield improvement .

Q. How is crystallographic data for this compound analyzed, and which software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. Programs like SHELX (for structure solution and refinement) and ORTEP-III (for graphical representation) are widely used . For example, SHELXL refines bond lengths and angles with high precision, while ORTEP generates thermal ellipsoid plots to visualize molecular geometry . Proper handling of twinned data or high-resolution macromolecular crystals may require SHELXPRO or SHELXE pipelines .

Q. What spectroscopic techniques are used to characterize this compound, and how are discrepancies resolved?

Key techniques include:

- NMR : Assigning peaks for the chlorinated isoxazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons).

- HRMS : Validating molecular weight (e.g., C₅H₅ClNO₃ requires m/z 176.98). Discrepancies in melting points or spectral data may arise from impurities or polymorphism. Cross-validation with X-ray crystallography or repeating synthesis under inert atmospheres (to prevent hydrolysis) is advised .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in this compound crystals?

Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Tools like Mercury (CCDC) or custom scripts analyze crystallographic data to map donor-acceptor distances and angles, aiding in the design of co-crystals or polymorphs . For example, the chloro-substituent may influence π-π stacking or halogen bonding, altering packing efficiency .

Q. What strategies address contradictions in biological activity data for isoxazole derivatives?

Discrepancies in reported antibacterial or anticancer activities often stem from assay variability (e.g., cell line specificity) or impurities. Dose-response curves and strict adherence to OECD guidelines for cytotoxicity (e.g., MTT assays) improve reproducibility. Comparative studies using derivatives (e.g., 5-methyl or 3-ethoxy analogs) can isolate structure-activity relationships .

Q. How are reaction intermediates monitored during the synthesis of this compound?

Real-time monitoring via LC-MS or in-situ FTIR tracks intermediates like acyl chlorides or hydroxylated precursors. For example, quenching aliquots at intervals and analyzing by TLC (ethyl acetate/hexane) ensures stepwise progression. Automation tools (e.g., ReactIR™) enable kinetic studies to optimize reaction time and temperature .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Exothermic chlorination steps require controlled addition of reagents (e.g., Cl₂ gas) and jacketed reactors for temperature regulation. Solvent selection (e.g., DMF vs. THF) impacts solubility and byproduct formation. Pilot-scale purification via fractional distillation or recrystallization (using ethanol/water mixtures) minimizes yield loss .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.